An In-depth Technical Guide to (S,S,S,S,R)-Boc-Dap-NE: Structure, Properties, and Synthetic Context
An In-depth Technical Guide to (S,S,S,S,R)-Boc-Dap-NE: Structure, Properties, and Synthetic Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic context of the stereoisomer (S,S,S,S,R)-Boc-Dap-NE. This compound is a key intermediate in the synthesis of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). Due to the specificity of the stereochemistry, direct experimental data for this particular isomer is not widely available. Therefore, this guide presents a combination of inferred properties based on related isomers and general synthetic methodologies.
Chemical Structure and Stereochemistry
(S,S,S,S,R)-Boc-Dap-NE is a complex molecule comprising a Boc-protected dolaproine (Dap) moiety amide-linked to a norephedrine (B3415761) (NE) moiety. The molecule possesses five chiral centers, and the specific configuration is designated as (S,S,S) for the dolaproine portion and (S,R) for the norephedrine portion.
The systematic name for the core structure is tert-butyl (2S)-2-((2R,3R)-3-methoxy-2-methyl-1-oxo-1-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)propan-2-yl)pyrrolidine-1-carboxylate.
Chemical Structure of (S,S,S,S,R)-Boc-Dap-NE:
Physicochemical Properties
Quantitative data for the specific (S,S,S,S,R) stereoisomer is not readily found in public databases. However, the physical and chemical properties are expected to be very similar to other documented stereoisomers, such as (R,S,S,R,S)-Boc-Dap-NE. The following table summarizes these likely properties.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₆N₂O₅ | [1] |
| Molecular Weight | 420.54 g/mol | [1] |
| Appearance | Expected to be a solid | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | - |
| Purity (of related isomers) | >98% | [1] |
Synthetic Context and Experimental Protocols
(S,S,S,S,R)-Boc-Dap-NE is a synthetic intermediate in the multi-step synthesis of Monomethyl Auristatin E (MMAE). The synthesis of MMAE is a convergent process where different fragments of the molecule are synthesized separately and then coupled together. The formation of Boc-Dap-NE involves the amide coupling of a protected dolaproine derivative with a norephedrine derivative.
Representative Experimental Protocol: Amide Coupling of Boc-Dolaproine and Norephedrine Derivative
This protocol is a general representation of the amide bond formation step.
Materials:
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N-Boc-Dolaproine
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(1S,2R)-2-amino-1-phenylpropan-1-ol (a norephedrine derivative)
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Coupling agent (e.g., HATU, HBTU)
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Non-nucleophilic base (e.g., DIPEA, NMM)
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Anhydrous aprotic solvent (e.g., DMF, DCM)
Procedure:
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Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-Dolaproine (1 equivalent) in the anhydrous solvent. Add the coupling agent (1.1 equivalents) and the non-nucleophilic base (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Amine Addition: In a separate flask, dissolve the norephedrine derivative (1.05 equivalents) in the anhydrous solvent.
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Coupling Reaction: Slowly add the solution of the norephedrine derivative to the activated Boc-Dolaproine solution. Let the reaction proceed at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired (S,S,S,S,R)-Boc-Dap-NE.
Biological Significance and Mechanism of Action of the Final Product (MMAE)
(S,S,S,S,R)-Boc-Dap-NE is a precursor to Monomethyl Auristatin E (MMAE), a potent tubulin polymerization inhibitor. MMAE is the cytotoxic payload in several antibody-drug conjugates (ADCs). The ADC delivers MMAE selectively to cancer cells. Once inside the cell, MMAE is released and disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
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Caption: Mechanism of action of MMAE delivered by an ADC.
Experimental and Synthetic Workflow
The synthesis of (S,S,S,S,R)-Boc-Dap-NE is a key step in the overall production of MMAE. The following diagram illustrates a generalized workflow for its synthesis and subsequent use.
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Caption: Synthetic workflow for (S,S,S,S,R)-Boc-Dap-NE and its conversion to MMAE.
